molecular formula C28H22N4O B13667733 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide

Cat. No.: B13667733
M. Wt: 430.5 g/mol
InChI Key: NPKHAOWNYDJJCL-UHFFFAOYSA-N
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Description

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a complex organic compound with a molecular formula of C28H22N4O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methyl-4-phenylquinazoline-2-amine with N-phenylbenzamide under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide can be compared with other quinazoline derivatives, such as:

    Erlotinib: Used in cancer treatment, particularly for non-small cell lung cancer.

    Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).

    Prazosin: Used to treat hypertension and benign prostatic hyperplasia.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities .

Properties

Molecular Formula

C28H22N4O

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide

InChI

InChI=1S/C28H22N4O/c1-19-12-17-25-24(18-19)26(20-8-4-2-5-9-20)32-28(31-25)30-23-15-13-21(14-16-23)27(33)29-22-10-6-3-7-11-22/h2-18H,1H3,(H,29,33)(H,30,31,32)

InChI Key

NPKHAOWNYDJJCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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